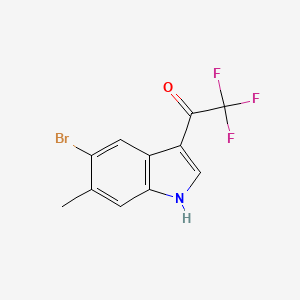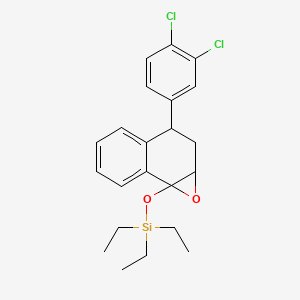
(4S)-(34Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-(3,4-dichlorophényl)-3,4-dihydro-1,2-époxy-1-O-triéthylsilyl-1-naphtol est un composé organique complexe qui présente des applications potentielles dans divers domaines de la science et de l'industrie. Ce composé présente une structure unique comprenant un groupe dichlorophényle, un groupe époxy et un groupe triéthylsilyle lié à un squelette de naphtalène. Ses propriétés chimiques distinctes en font un sujet d'intérêt pour les chercheurs explorant de nouvelles méthodes de synthèse et d'applications.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (4S)-(3,4-dichlorophényl)-3,4-dihydro-1,2-époxy-1-O-triéthylsilyl-1-naphtol implique généralement plusieurs étapes, commençant par la préparation du squelette de naphtalène. Les étapes clés comprennent :
Formation du squelette de naphtalène : Cela peut être réalisé par diverses méthodes, telles que l'alkylation de Friedel-Crafts du naphtalène.
Introduction du groupe dichlorophényle : Cette étape implique la chloration du cycle phényle, suivie de sa fixation au squelette de naphtalène par une réaction de couplage.
Triéthylsilylation : La dernière étape implique la protection du groupe hydroxyle par un groupe triéthylsilyle, en utilisant des réactifs tels que le chlorure de triéthylsilyle en présence d'une base.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement des étapes similaires mais optimisées pour la synthèse à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu, de plateformes de synthèse automatisées et de techniques de purification efficaces pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
(4S)-(3,4-dichlorophényl)-3,4-dihydro-1,2-époxy-1-O-triéthylsilyl-1-naphtol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe époxy peut être oxydé davantage pour former des diols ou d'autres produits oxydés.
Réduction : Le groupe dichlorophényle peut être réduit pour former un groupe phényle.
Substitution : Les atomes de chlore du groupe dichlorophényle peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent les peracides, le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Des nucléophiles comme les amines, les thiols ou les alcoolates peuvent être utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des diols, tandis que la réduction peut produire des dérivés phényliques.
Applications de la recherche scientifique
Chimie : Il peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Sa structure unique peut lui permettre d'interagir avec des molécules biologiques, ce qui en fait un candidat potentiel pour le développement de médicaments ou des études biochimiques.
Industrie : Il peut être utilisé dans la production de produits chimiques de spécialité, de polymères et de matériaux présentant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du (4S)-(3,4-dichlorophényl)-3,4-dihydro-1,2-époxy-1-O-triéthylsilyl-1-naphtol implique son interaction avec des cibles moléculaires par le biais de ses groupes fonctionnels. Le groupe époxy peut former des liaisons covalentes avec des nucléophiles, tandis que le groupe dichlorophényle peut participer à des interactions π-π avec les systèmes aromatiques. Le groupe triéthylsilyle fournit une protection stérique, ce qui influence la réactivité et la stabilité du composé.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug development or biochemical studies.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4S)-(34Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol involves its interaction with molecular targets through its functional groups. The epoxy group can form covalent bonds with nucleophiles, while the dichlorophenyl group can engage in π-π interactions with aromatic systems. The triethylsilyl group provides steric protection, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Composés similaires
(4S)-(3,4-dichlorophényl)-3,4-dihydro-1,2-époxy-1-naphtol : Est dépourvu du groupe triéthylsilyle, ce qui le rend plus réactif.
(4S)-(3,4-dichlorophényl)-3,4-dihydro-1,2-époxy-1-O-triméthylsilyl-1-naphtol : Structure similaire mais avec un groupe silyle plus petit, affectant ses propriétés stériques.
Unicité
La présence du groupe triéthylsilyle dans le (4S)-(3,4-dichlorophényl)-3,4-dihydro-1,2-époxy-1-O-triéthylsilyl-1-naphtol fournit une protection stérique unique, ce qui le rend plus stable et moins réactif que ses analogues. Cela le rend particulièrement utile dans les applications où une réactivité contrôlée est souhaitée.
Propriétés
Formule moléculaire |
C22H26Cl2O2Si |
|---|---|
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
[3-(3,4-dichlorophenyl)-2,3-dihydro-1aH-naphtho[1,2-b]oxiren-7b-yl]oxy-triethylsilane |
InChI |
InChI=1S/C22H26Cl2O2Si/c1-4-27(5-2,6-3)26-22-18-10-8-7-9-16(18)17(14-21(22)25-22)15-11-12-19(23)20(24)13-15/h7-13,17,21H,4-6,14H2,1-3H3 |
Clé InChI |
KMNMUXYKKYGKEC-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)OC12C(O1)CC(C3=CC=CC=C23)C4=CC(=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



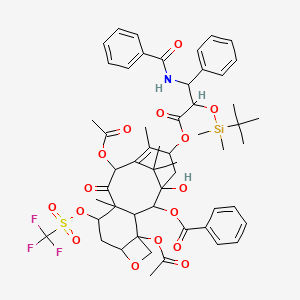

![(17-Hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12287342.png)

![(Z)-2,3-dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one](/img/structure/B12287351.png)
![7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide](/img/structure/B12287357.png)

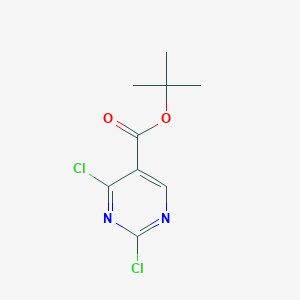
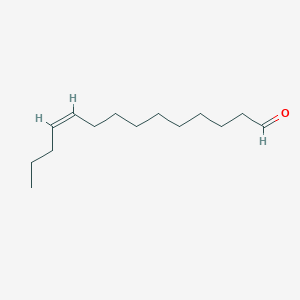
![3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12287382.png)


